molecular formula C10H7NS B11915678 2H-Indeno[5,6-D]thiazole CAS No. 78988-61-1

2H-Indeno[5,6-D]thiazole

Cat. No.: B11915678
CAS No.: 78988-61-1
M. Wt: 173.24 g/mol
InChI Key: HOVRYFCMXQPPDG-UHFFFAOYSA-N
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Description

2H-Indeno[5,6-D]thiazole is a heterocyclic compound that features a fused ring system consisting of an indene and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indeno[5,6-D]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indene derivatives with thioamide compounds in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for scalability and cost-effectiveness. Industrial methods may employ continuous flow reactors and advanced catalytic systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2H-Indeno[5,6-D]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the indene or thiazole rings can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological assays, particularly as an inhibitor of certain enzymes and proteins.

    Medicine: Research indicates potential therapeutic applications, including antiviral and anticancer activities.

    Industry: The compound is explored for use in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 2H-Indeno[5,6-D]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In antiviral applications, it may interfere with viral replication processes by targeting viral proteases or polymerases.

Comparison with Similar Compounds

    8H-Indeno[1,2-D]thiazole: Another indeno-thiazole derivative with similar structural features but different biological activities.

    Thiazole Derivatives: Compounds like thiazolidines and thiazoles with varying substituents and ring systems.

Uniqueness: 2H-Indeno[5,6-D]thiazole is unique due to its specific ring fusion and electronic properties, which confer distinct reactivity and potential applications compared to other thiazole derivatives. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.

Properties

CAS No.

78988-61-1

Molecular Formula

C10H7NS

Molecular Weight

173.24 g/mol

IUPAC Name

2H-cyclopenta[f][1,3]benzothiazole

InChI

InChI=1S/C10H7NS/c1-2-7-4-9-10(12-6-11-9)5-8(7)3-1/h1-5H,6H2

InChI Key

HOVRYFCMXQPPDG-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=C3C=CC=C3C=C2S1

Origin of Product

United States

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